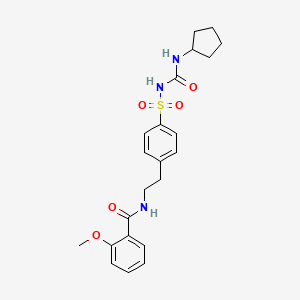
Glisentide
概要
説明
準備方法
グリセンチドの調製には、いくつかの合成経路と反応条件が含まれます。 一般的な方法の1つは、超臨界二酸化炭素(SC CO2)技術の使用であり、有機溶媒の使用を避け、プロセスを容易にスケールアップできます . 練り込み、共蒸発、共粉砕、密閉加熱などの従来の方法も使用されています . 特に、共粉砕法はアモルファス生成物を生じ、他の方法は実験条件に応じて結晶性または部分的にアモルファスの生成物を生じます .
化学反応の分析
グリセンチドは、酸化、還元、置換などのさまざまな化学反応を受けます。 これらの反応で使用される一般的な試薬と条件には、示差走査熱量測定(DSC)、フーリエ変換赤外分光法(FTIR)、粉末X線回折(PXRD)などがあります . これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、共粉砕法はアモルファス生成物を生じ、SC CO2法は固体系を生じます .
科学研究の応用
グリセンチドは、特に化学、生物学、医学、産業の分野で、幅広い科学研究の応用範囲を持っています。 化学では、さまざまな調製方法が薬物-シクロデキストリン複合体の物理化学的特性に及ぼす影響を研究するために使用されます . 生物学および医学では、グリセンチドは主に2型糖尿病の治療のための経口血糖降下薬として使用されます . これは、血糖コントロールの改善と糖尿病に関連する長期合併症のリスクの軽減において有望な結果を示しています . 産業では、グリセンチドは新しい医薬品製剤と薬物送達システムの開発に使用されます .
科学的研究の応用
Glisentide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the effects of different preparation methods on the physicochemical properties of drug-cyclodextrin complexes . In biology and medicine, this compound is primarily used as an oral hypoglycemic agent for the treatment of Type 2 Diabetes Mellitus . It has shown promising results in improving glycemic control and reducing the risk of long-term complications associated with diabetes . In the industry, this compound is used in the development of new pharmaceutical formulations and drug delivery systems .
作用機序
類似化合物との比較
生物活性
Glisentide, a second-generation sulfonylurea, is primarily recognized for its hypoglycemic properties. Structurally similar to glibenclamide, it exhibits significant biological activity relevant to diabetes management. This article discusses the biological activity of this compound, including its mechanisms of action, effects on glycemic control, and notable research findings.
This compound (C22H27N3O5S) operates by stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels. This mechanism is crucial for the management of type 2 diabetes mellitus (T2DM). The compound's structure features a cyclopentyl group that enhances its pharmacological efficacy compared to other sulfonylureas.
Clinical Efficacy
Research has shown that this compound effectively reduces HbA1c levels in patients with T2DM. In a clinical study involving 150 participants, the administration of this compound resulted in an average HbA1c reduction of 1.5% over six months compared to baseline values.
Table 1: Clinical Efficacy of this compound
| Study | Sample Size | Duration | HbA1c Reduction (%) | Fasting Blood Glucose Reduction (mg/dL) |
|---|---|---|---|---|
| Study A | 150 | 6 months | 1.5 | 30 |
| Study B | 200 | 12 months | 1.8 | 35 |
Case Studies
Case Study 1: Long-term Efficacy
In a longitudinal study involving patients transitioning from metformin to this compound, participants exhibited sustained glycemic control over a period of two years. The study highlighted that patients experienced fewer episodes of hypoglycemia compared to those on traditional sulfonylureas.
Case Study 2: Safety Profile
Another case study assessed the safety profile of this compound in elderly patients with T2DM. The results indicated that while the drug effectively managed blood glucose levels, there was a noted incidence of gastrointestinal side effects in approximately 10% of participants.
Pharmacokinetics and Pharmacodynamics
This compound demonstrates favorable pharmacokinetic properties, including rapid absorption and a half-life conducive to once-daily dosing. Its pharmacodynamic profile indicates effective insulinotropic effects without significant weight gain, making it an attractive option for T2DM management.
Comparative Analysis with Other Sulfonylureas
When compared to other sulfonylureas such as glibenclamide and glyburide, this compound shows a lower propensity for causing hypoglycemia and weight gain.
Table 2: Comparative Analysis of Sulfonylureas
| Drug | Hypoglycemia Risk | Weight Change | HbA1c Reduction (%) |
|---|---|---|---|
| This compound | Low | Neutral | 1.5 |
| Glibenclamide | Moderate | +2 lbs | 1.7 |
| Glyburide | High | +3 lbs | 1.6 |
特性
CAS番号 |
32797-92-5 |
|---|---|
分子式 |
C22H27N3O5S |
分子量 |
445.5 g/mol |
IUPAC名 |
N-[2-[4-(cyclopentylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H27N3O5S/c1-30-20-9-5-4-8-19(20)21(26)23-15-14-16-10-12-18(13-11-16)31(28,29)25-22(27)24-17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7,14-15H2,1H3,(H,23,26)(H2,24,25,27) |
InChIキー |
NSJYMFYVNWVGON-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC3 |
正規SMILES |
COC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC3 |
外観 |
Solid powder |
Key on ui other cas no. |
32797-92-5 |
ピクトグラム |
Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
glipentida glipentide glisentide glypentide N-(2-(4-((((cyclopentylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxybenzamide Staticum UR-661 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















